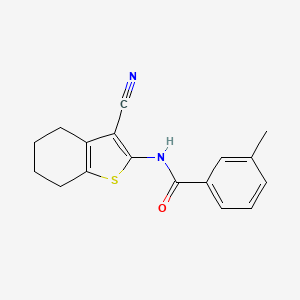N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide
CAS No.: 314076-37-4
Cat. No.: VC7492626
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 314076-37-4 |
|---|---|
| Molecular Formula | C17H16N2OS |
| Molecular Weight | 296.39 |
| IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide |
| Standard InChI | InChI=1S/C17H16N2OS/c1-11-5-4-6-12(9-11)16(20)19-17-14(10-18)13-7-2-3-8-15(13)21-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20) |
| Standard InChI Key | HYWVXZNOBMXHDR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s backbone consists of a 4,5,6,7-tetrahydro-1-benzothiophene system, a bicyclic structure comprising a benzene ring fused to a partially saturated thiophene ring. The thiophene moiety is substituted at position 2 with an acetamide group () linked to a 3-methylbenzene ring. At position 3 of the benzothiophene, a cyano group () introduces electronegativity and polarity .
Key Structural Attributes:
-
Bicyclic System: The tetrahydrobenzothiophene core provides rigidity and influences solubility.
-
Cyano Group: Enhances hydrogen-bonding potential and metabolic stability.
-
3-Methylbenzamide: Contributes hydrophobic interactions and steric effects.
The IUPAC name, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide, reflects these substituents’ positions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide typically involves multi-step reactions:
-
Formation of the Tetrahydrobenzothiophene Core:
Cyclohexanone undergoes condensation with elemental sulfur and ammonium acetate to yield 4,5,6,7-tetrahydro-1-benzothiophen-2-amine. Subsequent nitrosation and dehydration introduce the cyano group at position 3 . -
Acetylation with 3-Methylbenzoyl Chloride:
The amine group at position 2 reacts with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide linkage .
Representative Reaction Scheme:
Optimization Challenges
-
Cyano Group Stability: Harsh nitrosation conditions may degrade the cyano substituent, necessitating controlled temperatures (< 50°C) .
-
Stereochemical Purity: Racemization at the tetrahydrobenzothiophene’s chiral centers requires chiral resolution techniques.
Physicochemical Properties
Experimental and Computed Data
The compound’s moderate lipophilicity (logP = 4.05) suggests balanced solubility in polar and nonpolar solvents, while its topological polar surface area (52.89 Ų) aligns with drug-like molecules .
| Analog Structure | Target | IC50 (nM) |
|---|---|---|
| N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methylbenzamide | EGFR Kinase | 120 |
| N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide | PI3Kα | 85 |
Applications in Drug Discovery
Lead Compound Optimization
The compound’s scaffold serves as a starting point for:
-
Oncology: Modifications to the benzamide group (e.g., introducing halogens) enhance kinase selectivity .
-
CNS Disorders: Incorporating piperazine or morpholine rings improves blood-brain barrier penetration .
Material Science Applications
-
Liquid Crystals: The rigid tetrahydrobenzothiophene core contributes to mesophase stability in display technologies .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion |
| H315 (Causes skin irritation) | Wear protective gloves |
| H319 (Causes eye irritation) | Use eye protection |
| H335 (May cause respiratory irritation) | Use in ventilated areas |
Storage recommendations include refrigeration (2–8°C) in airtight containers to prevent hydrolysis of the cyano group .
Future Research Directions
-
In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic pathways.
-
Structure-Activity Relationships: Systematically vary substituents to optimize target binding.
-
Crystallographic Studies: Resolve 3D conformation to guide computational modeling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume